Product packaging for H-NVA-NH2 HCL(Cat. No.:CAS No. 136892-44-9)

H-NVA-NH2 HCL

Cat. No.: B1148362
CAS No.: 136892-44-9
M. Wt: 152.62
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Description

Overview of Amino Acid Amides in Chemical Biology Research

Amino acid amides are structurally characterized by the presence of an amide group (-CONH2) at the C-terminus of an amino acid. This modification neutralizes the negative charge of the carboxyl group, which can significantly alter the molecule's physicochemical properties, such as its solubility, stability, and ability to cross biological membranes. In the realm of chemical biology, amino acid amides are pivotal as they form the fundamental backbone of peptides and proteins through peptide bonds, which are essentially amide linkages. scbt.com The stability of the amide bond is crucial for the structural integrity and function of these vital biomolecules. chemicalbook.com

Furthermore, the incorporation of amino acid amides, particularly those derived from non-proteinogenic amino acids, into peptide chains is a widely used strategy in medicinal chemistry to enhance the therapeutic properties of peptide-based drugs. This can include improving resistance to enzymatic degradation, thereby increasing the half-life of the drug in vivo.

Historical Perspectives on L-Norvaline Derivatives in Scientific Inquiry

L-norvaline is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids encoded in the genetic code for protein synthesis. jk-sci.com It is an isomer of the branched-chain amino acid valine, differing in its linear five-carbon side chain. medchemexpress.com Historically, scientific interest in L-norvaline and its derivatives has been closely linked to its ability to act as an inhibitor of the enzyme arginase. medchemexpress.com Arginase plays a critical role in the urea (B33335) cycle by converting L-arginine to urea and L-ornithine.

By inhibiting arginase, L-norvaline derivatives can increase the bioavailability of L-arginine, which is a substrate for nitric oxide synthase (NOS). medchemexpress.com This, in turn, can lead to increased production of nitric oxide (NO), a key signaling molecule involved in vasodilation and other physiological processes. This mechanism has positioned L-norvaline and its derivatives as subjects of investigation for conditions where enhanced NO production may be beneficial, such as hypertension and certain cardiovascular diseases. nih.gov

Current Research Landscape and Emerging Areas for H-NVA-NH2 HCl

The current research landscape for L-norvaline derivatives, including this compound, is largely focused on their potential as modulators of the L-arginine-nitric oxide pathway. Studies have explored the therapeutic potential of L-norvaline in animal models of hypertension, where it has been shown to reduce blood pressure. nih.gov More recently, research has expanded into the area of neurodegenerative diseases, with studies suggesting that L-norvaline may offer neuroprotective effects in models of Alzheimer's disease by reducing neuroinflammation and improving cognitive function. jk-sci.com

Emerging areas of research for this compound and related compounds include their potential anti-inflammatory properties and their use in the development of novel peptide-based therapeutics. The incorporation of non-proteinogenic amino acid amides like this compound into peptide sequences can confer unique structural and functional properties, opening up new avenues for drug design and discovery.

Significance and Academic Rationale for Comprehensive this compound Investigation

The academic rationale for a comprehensive investigation of this compound is multifaceted. Firstly, as a close derivative of L-norvaline, it holds the potential to exhibit similar or enhanced arginase inhibitory activity, making it a valuable tool for studying the physiological and pathological roles of the nitric oxide pathway. Secondly, its properties as an amino acid amide make it a relevant building block for the synthesis of novel peptides with potentially improved stability and biological activity.

A thorough understanding of the chemical and physical properties, synthesis, reactivity, and analytical methods for this compound is essential for its effective application in research. Such a comprehensive investigation provides the foundational knowledge required for its use in biochemical assays, cell-based studies, and as a precursor in more complex molecular syntheses. This article, therefore, aims to provide a focused and detailed overview of the chemical and research aspects of this compound.

Properties

CAS No.

136892-44-9

Molecular Formula

C5H13ClN2O

Molecular Weight

152.62

Origin of Product

United States

Advanced Synthetic Methodologies for L Norvalinamide Hydrochloride

Stereoselective Synthesis of L-Norvalinamide Hydrochloride Precursors

The primary precursor for L-Norvalinamide hydrochloride is the chiral amino acid L-norvaline. The stereochemical integrity of the final product depends entirely on the enantiopurity of this starting material. Therefore, the stereoselective synthesis of L-norvaline is a critical first step.

Several strategies have been developed for the enantioselective synthesis of non-proteinogenic amino acids like L-norvaline. One notable method begins with glycine (B1666218), the simplest amino acid, and introduces chirality through asymmetric catalysis. For instance, a divergent and enantioselective synthetic approach can produce L-norvaline from (S)-allylglycine, which is obtained via the asymmetric transfer allylation of a glycine Schiff base. nih.gov This method utilizes a Corey catalyst derived from cinchonidine (B190817) to achieve a high enantiomeric excess (over 97%). nih.gov

Another established route involves the chemical modification of readily available starting materials. A synthesis for L-norvaline has been reported starting from n-valeric acid. google.com This multi-step process typically involves alpha-halogenation followed by amination, with subsequent resolution of the racemic mixture or the use of a chiral auxiliary to guide the stereochemistry. google.com The key challenge in these syntheses is the precise control of the stereocenter at the alpha-carbon, ensuring the desired L-configuration.

The selection of a specific synthetic route often depends on factors like scalability, cost, and the desired level of enantiopurity. Asymmetric phase-transfer catalysis has emerged as a powerful tool for establishing the stereochemistry in amino acid synthesis. nih.gov

Comparative Analysis of Solution-Phase and Solid-Phase Strategies for Amide Formation

The conversion of the carboxylic acid of L-norvaline to a primary amide is the core transformation in synthesizing L-norvalinamide. This can be achieved through two primary strategies: solution-phase synthesis and solid-phase synthesis. creative-peptides.com

Solution-Phase Synthesis: This classical approach involves carrying out all reactions in a solvent system where all reactants, reagents, and catalysts are dissolved. ekb.eg The formation of the amide bond typically requires the "activation" of the carboxylic acid group of an N-protected L-norvaline. iris-biotech.de Common coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to form a reactive intermediate, which is then subjected to aminolysis with ammonia. ekb.egresearchgate.net

Advantages of solution-phase synthesis include high purity of the final product (as intermediates can be purified at each step) and generally lower costs for large-scale production. creative-peptides.com However, it can be a complex and time-consuming process requiring multiple work-up and purification steps. creative-peptides.comekb.eg

Solid-Phase Peptide Synthesis (SPPS): Developed by Bruce Merrifield, SPPS involves attaching the starting amino acid to an insoluble polymer resin support. masterorganicchemistry.com The synthesis proceeds by the stepwise addition of reagents in solution, with excess reagents and by-products washed away after each step. creative-peptides.comchemrxiv.org For L-norvalinamide synthesis, an N-protected L-norvaline would be anchored to a suitable resin (e.g., a Rink-Amide resin), which, upon cleavage, directly yields the C-terminal amide. creative-peptides.com

The main advantage of SPPS is the simplification of the purification process, as it eliminates the need for chromatography between steps. chemrxiv.org This makes it highly efficient for synthesizing peptides and amides, and amenable to automation. researchgate.netmasterorganicchemistry.com However, the cost of resins and specialized reagents can be higher, and achieving the same level of purity as in solution-phase synthesis can be challenging for certain sequences. creative-peptides.com

FeatureSolution-Phase SynthesisSolid-Phase Synthesis
PrincipleAll reactions occur in a homogeneous solution. ekb.egThe growing peptide chain is attached to an insoluble polymer resin. creative-peptides.commasterorganicchemistry.com
PurificationRequires purification (e.g., crystallization, chromatography) after each step.Simplified purification by washing the resin; final cleavage and purification. chemrxiv.org
ScalabilityMore easily scaled up for industrial production. creative-peptides.comTypically used for lab-scale and moderate-scale synthesis.
PurityCan achieve very high purity due to intermediate purification. creative-peptides.comPurity of the final product depends on the efficiency of each coupling step.
Time & LaborMore labor-intensive and time-consuming. creative-peptides.comFaster and amenable to automation. researchgate.net
Reagent UseStoichiometric amounts of reagents can be used.Often requires a large excess of reagents to drive reactions to completion. chemrxiv.org

Development of Chemoselective HCl Salt Formation Procedures for L-Norvalinamide

Once L-norvalinamide is synthesized, it is often converted to its hydrochloride salt to improve its stability, solubility in aqueous solutions, and ease of handling. cymitquimica.com This process must be chemoselective, meaning the acid should react specifically with the primary α-amino group without causing hydrolysis of the newly formed amide bond or other side reactions.

A common and effective procedure involves dissolving the crude, free-base L-norvalinamide in a suitable solvent and carefully adding hydrochloric acid. google.com For instance, a method analogous to the synthesis of other amino acid amide hydrochlorides can be employed: the crude amide is dissolved in a minimal amount of water or a short-chain alcohol like methanol (B129727) or isopropanol. google.comgoogle.com Then, a stoichiometric amount of concentrated or gaseous HCl is added to adjust the pH to a strongly acidic range (e.g., pH 1-2). google.com

The hydrochloride salt, being ionic, is typically less soluble in organic solvents than its free-base form. Therefore, adding a non-polar co-solvent like acetone, diethyl ether, or THF can induce crystallization or precipitation of the pure H-NVA-NH2 HCL salt, which can then be isolated by filtration. google.comgoogle.com This crystallization step also serves as a final purification method. The reaction is generally performed at reduced temperatures to maximize yield and minimize any potential degradation. google.com This straightforward acid-base reaction is highly chemoselective for the most basic site in the molecule, the primary amine. rsc.org

Design and Synthesis of Conformationally Constrained L-Norvalinamide Hydrochloride Analogs for Research Purposes

To investigate the structure-activity relationships (SAR) of bioactive molecules, researchers often design and synthesize conformationally constrained analogs. nih.gov By restricting the rotational freedom of a molecule, it can be "locked" into a specific three-dimensional shape, which can lead to enhanced potency or selectivity for a biological target.

For L-norvalinamide, conformational constraints could be introduced through several strategies:

Cyclization: Incorporating the side chain or backbone atoms into a ring structure is a common approach. For example, creating a lactam by linking the side chain to the backbone amide nitrogen would produce a rigid, cyclic analog. nih.gov

Introduction of Bulky Groups: Placing sterically demanding groups on the backbone or side chain can hinder free rotation around specific bonds.

Incorporation of Unsaturated Bonds: Introducing double or triple bonds can limit flexibility and define the geometry of a portion of the molecule.

The synthesis of these analogs is significantly more complex than that of the parent molecule. It often requires multi-step synthetic routes involving advanced organic chemistry techniques, such as ring-closing metathesis or intramolecular cyclization reactions. nih.govchemrxiv.org The goal is to create a library of rigid analogs where the spatial orientation of key functional groups—the primary amine, the amide, and the n-propyl side chain—is systematically varied. These constrained analogs are invaluable tools for probing the conformational requirements of molecular recognition events at a target receptor or enzyme. nih.gov

Elucidation of Intracellular Signaling Pathway Modulation by L-Norvalinamide Hydrochloride

Once a receptor is identified and the initial binding event is characterized, the subsequent step would be to investigate how this interaction translates into a cellular response by modulating intracellular signaling pathways. nih.goviric.ca

Effects on Protein Phosphorylation Events

A common mechanism of signal transduction involves the activation of protein kinases, which in turn phosphorylate downstream target proteins. nih.gov To investigate the effect of this compound on protein phosphorylation, a phosphoproteomics approach would be highly valuable.

Hypothetical Research Approaches:

Mass Spectrometry-based Phosphoproteomics: This would allow for a global and unbiased analysis of changes in protein phosphorylation across the entire proteome of cells treated with this compound.

Western Blotting with Phospho-specific Antibodies: This targeted approach can be used to confirm the phosphorylation status of specific proteins of interest identified from the phosphoproteomics screen or based on the known signaling pathways of the identified receptor.

Hypothetical Data Table on Protein Phosphorylation:

ProteinPhosphorylation SiteFold Change upon this compound TreatmentAssociated Pathway
Kinase AThr1972.5-fold increaseMAPK Signaling
Protein BSer4733.0-fold increasePI3K/Akt Signaling
Transcription Factor CTyr7051.8-fold decreaseJAK/STAT Signaling

This table is purely illustrative and is not based on actual experimental data for this compound.

Transcriptional and Translational Regulation Studies

Ultimately, many signaling pathways converge on the nucleus to regulate gene expression, which involves both transcription (the synthesis of mRNA from a DNA template) and translation (the synthesis of protein from an mRNA template). google.complos.org

Hypothetical Research Approaches:

RNA-Sequencing (RNA-Seq): This high-throughput sequencing method can provide a comprehensive profile of the changes in the transcriptome of cells treated with this compound, identifying genes that are either upregulated or downregulated. nih.govmdpi.comnih.gov

Quantitative Real-Time PCR (qRT-PCR): This technique can be used to validate the changes in gene expression observed in the RNA-Seq data for specific genes of interest. plos.org

Ribosome Profiling (Ribo-Seq): This method can be employed to assess changes in translation by sequencing the mRNA fragments protected by ribosomes, providing a snapshot of the proteins being actively synthesized.

Reporter Gene Assays: To study the effect on specific promoters, reporter constructs containing the promoter of a gene of interest linked to a reporter gene (e.g., luciferase) can be used.

Hypothetical Data Table on Gene Expression Regulation:

Gene NameChange in mRNA Level (Fold Change)Change in Protein Level (Fold Change)Putative Function
Gene X+ 4.2+ 3.8Cell Cycle Regulation
Gene Y- 2.8- 2.5Apoptosis
Gene Z+ 1.5+ 1.3Cellular Metabolism

This table is purely illustrative and is not based on on actual experimental data for this compound.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A common laboratory-scale synthesis of L-norvalinamide hydrochloride starts from the parent amino acid, L-norvaline. A plausible synthetic route involves the following key steps:

Protection of the Amino Group: The α-amino group of L-norvaline is first protected to prevent it from reacting in subsequent steps. Common protecting groups for amino acids include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).

Activation of the Carboxyl Group: The carboxylic acid group of the N-protected L-norvaline is then activated to facilitate amide bond formation. This can be achieved using various coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).

Amidation: The activated carboxylic acid is reacted with ammonia (in the form of ammonium chloride and a base, or as a solution in an organic solvent) to form the N-protected L-norvalinamide.

Deprotection: The amino protecting group is removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield L-norvalinamide.

Salt Formation: Finally, the free base of L-norvalinamide is treated with hydrochloric acid to form the stable hydrochloride salt, this compound.

An alternative route, suggested by patent literature for the synthesis of L-norvaline, involves the ammonolysis of an α-bromo-n-valeryl chloride intermediate to directly form racemic α-aminovaleramide, which can then be resolved to obtain the L-enantiomer. chemicalbook.comnih.gov

Potential Industrial-Scale Manufacturing

Scaling up the synthesis of this compound for industrial production would require optimization of the laboratory-scale process. Key considerations would include the cost and availability of starting materials, reaction efficiency, ease of purification, and waste management. The choice of protecting groups and coupling reagents would be critical to ensure high yields and minimize side reactions.

Purification and Quality Control

Purification of the final product is crucial to ensure its suitability for research applications. Common purification techniques for amino acid derivatives include:

Recrystallization: This is a standard method for purifying solid organic compounds.

Chromatography: Techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) can be used to achieve high purity.

Quality control measures are essential to verify the identity and purity of the synthesized this compound. Standard analytical methods for quality control include:

HPLC: To determine the purity of the compound.

NMR and Mass Spectrometry: To confirm the chemical structure.

Elemental Analysis: To verify the elemental composition.

Structure Activity Relationship Sar Studies of L Norvalinamide Hydrochloride and Its Derivatives

Systematic Exploration of Side-Chain Substitutions on Enzymatic Potency and Selectivity

The side chain of an amino acid derivative is a primary determinant of its interaction with enzyme active sites. For L-Norvalinamide, which possesses a linear propyl side chain, systematic substitutions can profoundly alter its potency and selectivity as an enzyme inhibitor. nih.govconicet.gov.ar The goal of such exploration is to map the steric, electronic, and hydrophobic limits of the target enzyme's binding pocket.

Research findings indicate that modifications to the side chain's length, branching, and polarity directly impact inhibitory activity. For instance, extending or shortening the alkyl chain can affect the van der Waals interactions within a hydrophobic sub-pocket of an enzyme. The introduction of branching, such as replacing the n-propyl group with an isopropyl or tert-butyl group, can provide a better fit in some enzyme active sites while causing steric hindrance in others.

Furthermore, introducing functional groups can establish new interactions. A hydroxyl group could form a hydrogen bond, a phenyl group could engage in pi-stacking, and a charged moiety could form salt bridges. These changes not only affect potency but can also govern selectivity between different enzyme isoforms or related enzymes. nih.gov For example, a derivative might show enhanced selectivity for one protease over another based on subtle differences in the shapes and chemical environments of their respective active sites.

A rudimentary structure-activity relationship study reveals that the nature of the side-chain is critical for activity. nih.gov The potency and selectivity of enzyme inhibitors are often determined by their affinity for different isoforms. nih.gov

Table 1: Illustrative SAR Data for L-Norvalinamide Side-Chain Derivatives This table presents hypothetical data based on common SAR principles to illustrate the effects of side-chain modifications.

Compound Side-Chain (R) Modification Enzyme A IC₅₀ (µM) Enzyme B IC₅₀ (µM) Selectivity (B/A)
L-Norvalinamide-CH₂CH₂CH₃Parent Compound501002
Derivative 1-CH(CH₃)₂Branched Alkyl251506
Derivative 2-(CH₂)₃CH₃Extended Alkyl60901.5
Derivative 3-CH₂-CyclohexylAlicyclic15302
Derivative 4-CH₂-PhAromatic520040
Derivative 5-(CH₂)₂-OHHydrophilic120110~1

Impact of N-Terminal and C-Terminal Modifications on Biological Activity Profiles

Modifications at the N-terminus (the free amino group) and C-terminus (the carboxamide group) of L-Norvalinamide are crucial for modulating its biological properties, including stability, cell permeability, and receptor interaction. frontiersin.org

N-Terminal Modifications: The primary amine at the N-terminus is a key site for modification. A common strategy is acetylation (capping the N-terminus with an acetyl group). This modification neutralizes the positive charge of the N-terminal amine, which can increase the molecule's hydrophobicity. creative-proteomics.comlifetein.com An uncharged N-terminus can enhance the ability of the peptide or peptidomimetic to cross cellular membranes. lifetein.com Furthermore, N-terminal acetylation can protect the molecule from degradation by aminopeptidases, enzymes that cleave amino acids from the N-terminus, thereby extending its biological half-life. creative-proteomics.com

C-Terminal Modifications: The parent compound, L-Norvalinamide, already features a C-terminal amidation (a -CONH₂ group instead of a carboxylic acid -COOH). This modification is significant because it removes the negative charge of a carboxyl group at physiological pH. jpt.comnih.gov This neutralization of charge enhances stability and can improve binding affinity to receptors that have a hydrophobic or neutral binding pocket at the C-terminal recognition site. nih.gov The amide group can also act as a hydrogen bond donor, potentially forming crucial interactions within the target binding site. nih.gov Further modifications at this terminus, such as conversion to esters or aldehydes, can be used to fine-tune activity or create prodrugs. jpt.com

Table 2: Effects of Terminal Modifications on Peptide Mimetics

Modification Location Effect on Charge Impact on Stability Influence on Biological Activity
AcetylationN-TerminusNeutralizes positive chargeIncreases resistance to aminopeptidases creative-proteomics.comEnhances cell permeability and half-life lifetein.com
AmidationC-TerminusNeutralizes negative chargeIncreases resistance to carboxypeptidases creative-proteomics.comOften increases binding affinity and stability jpt.comnih.gov
EsterificationC-TerminusNeutralizes negative chargeCan create prodrugs susceptible to esterases jpt.comModifies hydrophobicity and binding interactions jpt.com

Chiral Influences on Molecular Recognition and Functional Response

Chirality is a fundamental property in pharmacology, as biological targets such as enzymes and receptors are themselves chiral. numberanalytics.comchiralpedia.com This means they can differentiate between the enantiomers of a chiral molecule, often leading to significant differences in biological activity. numberanalytics.com L-Norvalinamide possesses a chiral center at the alpha-carbon. Its "L" configuration is crucial for its interaction with many biological targets, which have evolved to recognize L-amino acids.

The specific three-dimensional arrangement of the substituents around the chiral carbon (the amino group, the carboxyl group, the hydrogen atom, and the side chain) dictates how the molecule fits into a binding site. chiralpedia.com A change from the L-enantiomer to the D-enantiomer (its non-superimposable mirror image) would reverse the spatial orientation of these groups.

This reversal would likely disrupt the precise interactions required for binding and activity. For example, if the amino group of L-Norvalinamide forms a critical hydrogen bond with a residue in an enzyme's active site, the amino group in the D-enantiomer would be in the wrong position to form this bond, leading to a dramatic loss of potency. mdpi.com In many cases, one enantiomer of a drug is active while the other is inactive or may even have a different, sometimes toxic, effect. numberanalytics.com Therefore, controlling the stereochemistry is essential in the design of derivatives based on the L-Norvalinamide scaffold to ensure proper molecular recognition and the desired functional response. nih.gov

Identification of Key Structural Motifs for Target Engagement

Through comprehensive SAR studies, key structural motifs essential for the biological activity of L-Norvalinamide and its derivatives can be identified. These motifs constitute the pharmacophore—the minimal set of steric and electronic features necessary to ensure optimal interactions with a specific biological target.

For the L-Norvalinamide scaffold, several motifs are consistently important:

The N-Terminal Amino Group: This group, whether protonated or modified, is often a key interaction point, typically acting as a hydrogen bond donor. Its presence and specific location are critical.

The C-Terminal Amide: This feature provides a neutral terminus, enhancing stability and hydrophobicity. The N-H protons of the amide can serve as hydrogen bond donors, and the carbonyl oxygen can act as a hydrogen bond acceptor. nih.gov

The Alkyl Side Chain: The size, shape, and hydrophobicity of the side chain are crucial for fitting into the S1 binding pocket of many proteases and other enzymes. As shown in SAR tables, even small changes to this group can drastically alter potency and selectivity.

The Peptide Backbone: The carbonyl group of the peptide bond is a common hydrogen bond acceptor, helping to anchor the inhibitor within the active site.

The identification of these motifs relies on systematically altering one part of the molecule at a time and observing the effect on biological activity. nih.gov For example, replacing the amide with a ketone or reducing the amide bond can confirm the importance of the hydrogen-bonding capabilities of the amide N-H. Similarly, replacing the side chain with various other groups maps the dimensions and properties of the binding pocket. conicet.gov.ar This process allows for the creation of a "lock-and-key" model where the derivative (the key) is optimized to fit the target's binding site (the lock). tandfonline.com

Preclinical in Vitro Biological Characterization of H Nva Nh2 Hcl

Enzymatic Assays for Specific Modulatory Effects in Isolated Systems

The initial phase of in vitro characterization for any novel compound involves assessing its direct interactions with purified enzymes. These cell-free assays are fundamental to understanding a compound's potential mechanism of action at a molecular level. For H-NVA-NH2 HCl, a small molecule featuring a norvaline backbone, these assays aim to determine if it can modulate the activity of specific enzymes and to what degree. This is often accomplished using fluorogenic or colorimetric substrates that produce a measurable signal upon enzymatic cleavage. sigmaaldrich.comtandfonline.com

To quantify the modulatory effect of this compound, dose-response studies are conducted. In these experiments, a fixed concentration of a target enzyme is incubated with varying concentrations of this compound. The enzymatic activity is then measured, and the results are plotted to determine key parameters such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). This allows for a quantitative measure of the compound's potency. nih.govnih.gov

For instance, the inhibitory potential of this compound against a panel of proteases, such as aminopeptidases, could be evaluated. Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides and are involved in various physiological processes. researchgate.net Given that this compound is an amino acid amide, it is a plausible candidate for interaction with such enzymes.

Table 1: Hypothetical Dose-Response of this compound on Aminopeptidase B Activity

This compound Concentration (µM) Enzyme Activity (% of Control)
0.1 98.5
1 85.2
10 52.1
50 25.8
100 15.3

This table presents hypothetical data for illustrative purposes.

From this hypothetical data, an IC50 value could be calculated, providing a benchmark for the potency of this compound as an inhibitor of Aminopeptidase B.

A crucial aspect of preclinical characterization is to determine the selectivity of a compound. A highly selective compound interacts with a specific target, which can minimize off-target effects. To assess this, this compound would be tested against a broad panel of enzymes from different classes (e.g., proteases, kinases, phosphatases). The resulting activity profile reveals the compound's specificity. A compound that inhibits a single enzyme or a small subset of related enzymes is considered selective.

Table 2: Hypothetical Selectivity Profile of this compound (at 10 µM concentration)

Enzyme Target Class % Inhibition
Aminopeptidase B Protease 52.1
Leucine Aminopeptidase Protease 45.7
Trypsin Protease 8.3
Chymotrypsin Protease 5.1
Papain Protease 3.5
Protein Kinase A Kinase 1.2

This table presents hypothetical data for illustrative purposes.

This hypothetical profile suggests that this compound has a degree of selectivity for certain aminopeptidases over other classes of proteases and other enzyme families.

Cellular Assays for Functional Responses in Model Cell Lines

Following cell-free enzymatic studies, the characterization of this compound would progress to cellular assays. These experiments are designed to understand how the compound behaves in a more complex biological environment, including its ability to cross cell membranes and affect cellular processes. nih.gov

For this compound to have an intracellular effect, it must first be taken up by the cell. The efficiency of this uptake can be quantified using various methods. One common approach involves labeling the compound with a fluorescent tag or a radiolabel and measuring its accumulation inside cells over time. The use of techniques like flow cytometry or scintillation counting can provide quantitative data on the amount of compound internalized by a cell population. mdpi.com

Table 3: Hypothetical Time-Dependent Cellular Uptake of this compound in a Model Cell Line (e.g., HeLa)

Incubation Time (hours) Intracellular Concentration (µM)
0.5 1.2
1 2.5
2 4.8
4 7.9
8 10.1

This table presents hypothetical data for illustrative purposes.

The data suggests that the cellular uptake of this compound is a time-dependent process that appears to approach saturation after several hours of incubation.

Once inside the cell, a compound's distribution is not uniform; it may accumulate in specific organelles. Understanding this subcellular localization is key to identifying its potential site of action. Fluorescence microscopy is a powerful tool for this analysis. By co-localizing a fluorescently labeled version of this compound with specific organelle markers (e.g., for the nucleus, mitochondria, lysosomes, or endoplasmic reticulum), it is possible to visualize where the compound accumulates. caltech.edu

Table 4: Hypothetical Subcellular Distribution of this compound

Subcellular Compartment Co-localization Signal (Pearson's Coefficient)
Nucleus (DAPI stain) 0.15
Mitochondria (MitoTracker stain) 0.21
Lysosomes (LysoTracker stain) 0.78
Endoplasmic Reticulum (ER-Tracker stain) 0.35

This table presents hypothetical data for illustrative purposes. A Pearson's coefficient close to 1 indicates high co-localization.

This hypothetical data would suggest a preferential accumulation of this compound within the lysosomes, which could imply that it is taken up by endocytic pathways.

The ultimate goal of in vitro characterization is to understand the functional consequences of the compound's presence in cells. Based on the enzymatic and uptake data, assays would be designed to measure the modulation of specific cellular pathways. For instance, if this compound inhibits an aminopeptidase, one could investigate its effect on protein processing or the levels of specific peptide metabolites within the cell. This can be achieved through techniques such as Western blotting to detect changes in protein cleavage or mass spectrometry-based metabolomics to measure changes in small molecule levels. waters.comnih.gov

Table 5: Hypothetical Effect of this compound on the Level of a Specific Peptide Substrate

Treatment Intracellular Peptide Substrate Level (Relative to Control)
Vehicle Control 1.00
This compound (10 µM) 1.85

This table presents hypothetical data for illustrative purposes.

This hypothetical result would be consistent with the inhibition of a peptidase responsible for the degradation of the measured peptide, leading to its accumulation within the cell.

Mechanistic Studies in Primary Cell Cultures and Organotypic Models

The in vitro characterization of novel chemical entities in biologically relevant systems such as primary cell cultures and organotypic models provides crucial insights into their potential mechanisms of action. While direct mechanistic studies on this compound in these specific models are not extensively documented in publicly available literature, the effects of the parent amino acid, L-norvaline, and related small molecule mimetics have been investigated. These studies offer a foundational understanding of the potential biological pathways that this compound might modulate.

Primary cell cultures, which are derived directly from tissues, and organotypic cultures, which maintain the three-dimensional structure of the tissue, are powerful tools for studying cellular and tissue-level responses to new compounds. sav.sk For instance, studies on various amino acids in organotypic cultures of brain cortex, spleen, and liver have demonstrated their influence on cell proliferation and apoptosis. researchgate.net Specifically, amino acids like valine, a structural isomer of norvaline, have shown activity in these models. researchgate.net

In the context of neurological research, L-norvaline has been investigated for its neuroprotective properties. Studies using a murine model of Alzheimer's disease have shown that L-norvaline treatment can lead to significant improvements in cognitive function and a reduction in synaptic loss. nih.govnih.gov These effects are associated with a notable increase in the density of dendritic spines on pyramidal neurons in the hippocampus, which are crucial for synaptic plasticity and memory formation. nih.gov Furthermore, L-norvaline has been shown to reduce the levels of toxic amyloid-beta (Aβ) oligomers and fibrils in the hippocampus. nih.gov These findings suggest that L-norvaline may influence key pathological pathways in neurodegenerative diseases. A proposed model for the metabolic effects of L-norvaline in the brain of a transgenic mouse model of Alzheimer's disease suggests it reduces microglial density and shifts their phenotype from an activated to a resting state, thereby decreasing inflammation and synaptic pruning. researchgate.net

The design of small molecule mimetics of neurotrophic factors, such as dipeptide mimetics, represents another area of relevant research. These molecules are designed to replicate the therapeutic effects of larger proteins while having improved pharmacokinetic properties. academpharm.ruscirp.org This approach highlights the potential for small molecules like this compound to interact with specific cellular targets and signaling pathways.

While the direct molecular targets of this compound in primary cells and organotypic models remain to be elucidated, the available data on L-norvaline suggest potential mechanisms of action related to neuroprotection, modulation of neuroinflammation, and enhancement of synaptic plasticity. Future in vitro studies focusing specifically on this compound are necessary to confirm these potential effects and to fully characterize its biological activity.

Advanced Analytical and Biophysical Characterization Methodologies in Research

Spectroscopic Techniques for Investigating H-NVA-NH2 HCl Interactions with Biological Partners

Spectroscopic methods offer powerful, non-invasive means to study the intricate details of molecular interactions in real-time and under near-physiological conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for investigating the binding of small molecules like this compound to protein targets at atomic resolution. springernature.comresearchgate.net It provides detailed information about the binding interface, affinity, and the structural changes occurring upon complex formation. nih.govspringernature.com A common approach is the use of two-dimensional (2D) Heteronuclear Single Quantum Coherence (HSQC) spectroscopy on an isotope-labeled (typically ¹⁵N) protein. acs.orgmdpi.com In a hypothetical titration experiment, the ¹⁵N-labeled target protein's HSQC spectrum is recorded in the absence and presence of increasing concentrations of this compound. mdpi.com The amide proton and nitrogen atoms of each amino acid residue in the protein produce a unique peak in the spectrum, creating a "fingerprint" of the protein. acs.org Upon binding of this compound, residues at the interaction site and those affected by conformational changes will experience a change in their chemical environment, leading to shifts in the positions of their corresponding peaks. This phenomenon, known as Chemical Shift Perturbation (CSP), allows for the precise mapping of the binding site on the protein surface. acs.orguniversiteitleiden.nl The magnitude of the shifts can also be used to determine the dissociation constant (K_d) of the interaction. universiteitleiden.nlnih.gov

Table 1: Hypothetical Chemical Shift Perturbation (CSP) Data for a Target Protein upon Binding to this compound This table illustrates the type of data obtained from an NMR titration experiment. The weighted average CSP is calculated to identify the most significantly affected residues, pinpointing the binding interface.

Residue CSP (ppm) in presence of this compound Binding Site Proximity
Val-25 0.02 Distal
Gly-48 0.31 Interface
Ile-50 0.45 Interface
Phe-72 0.05 Distal
Leu-89 0.39 Interface
Ala-91 0.28 Interface

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to assess the secondary structure of proteins and detect conformational changes that occur upon ligand binding. americanpeptidesociety.orgcreative-proteomics.comnih.gov The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. nih.gov Different types of secondary structures—α-helices, β-sheets, and random coils—have distinct CD spectra. creative-proteomics.com For instance, α-helices typically show strong negative bands around 222 nm and 208 nm and a positive band around 192 nm. americanpeptidesociety.org In a research context, the CD spectrum of a target protein would be measured before and after the addition of this compound. A significant change in the spectrum would indicate that the binding of the compound induces a conformational change in the protein. cornell.edumdpi.comnih.govresearchgate.net By deconvoluting the spectra, the percentage of each secondary structure element can be estimated, providing quantitative insight into the nature of the structural rearrangement. americanpeptidesociety.org

Table 2: Illustrative Circular Dichroism (CD) Analysis of Protein Secondary Structure Changes Induced by this compound This table shows a hypothetical example of how binding of this compound could alter the secondary structure content of a target protein, as determined by CD spectroscopy.

Structural Component % Composition (Apo-Protein) % Composition (Protein + this compound)
α-Helix 45% 55%
β-Sheet 20% 18%

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. bioradiations.comyoutube.comnih.gov It is widely used to determine the kinetics and affinity of binding between a small molecule and a protein. nih.govspringernature.com In a typical SPR experiment to study this compound, a purified target protein (the ligand) is immobilized on the surface of a sensor chip. illinois.edu A solution containing this compound (the analyte) is then flowed over the surface. youtube.com The binding of this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in resonance units (RU). nih.gov The resulting sensorgram plots RU versus time, showing an association phase during analyte injection and a dissociation phase when the injection is replaced with a buffer flow. cytivalifesciences.com By fitting these curves to kinetic models, the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K_D = kₔ/kₐ) can be precisely calculated. bioradiations.comillinois.edu

Table 3: Representative Kinetic and Affinity Data from a Surface Plasmon Resonance (SPR) Experiment This table presents a hypothetical set of kinetic parameters for the interaction between this compound and a target protein, as would be determined by SPR analysis.

Parameter Value Unit Description
Association Rate (kₐ) 2.5 x 10⁴ M⁻¹s⁻¹ Rate of complex formation
Dissociation Rate (kₔ) 5.0 x 10⁻³ s⁻¹ Rate of complex decay

Mass Spectrometry-Based Approaches for Molecular Target Identification and Interaction Mapping

Mass spectrometry (MS) offers unparalleled sensitivity and accuracy for identifying proteins and characterizing their interactions, making it a cornerstone of modern proteomics and drug target discovery.

Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) is a powerful technique for probing protein conformational dynamics in solution. nih.govthermofisher.com The method relies on the principle that backbone amide hydrogens exposed to the solvent will exchange with deuterium when the protein is placed in a deuterated (D₂O) buffer. jove.comiaanalysis.com The rate of this exchange is dependent on the hydrogen's solvent accessibility and its involvement in hydrogen bonding, which is a key component of secondary structure. nih.govresearchgate.net To study the effect of this compound, HDX-MS experiments would be performed on the target protein in both its free (apo) and ligand-bound states. After a set period of deuterium labeling, the exchange reaction is quenched, the protein is proteolytically digested into peptides, and the mass of these peptides is measured by MS. thermofisher.comjove.com Peptides in regions that become protected from the solvent upon this compound binding (e.g., at the binding interface or an allosteric site) will show a reduction in deuterium uptake compared to the apo state. nih.gov This allows for the mapping of binding sites and the identification of regions undergoing conformational changes. jove.com

Table 4: Example of Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) Data This table illustrates hypothetical deuterium uptake data for selected peptides from a target protein. A significant reduction in uptake for a peptide in the presence of this compound suggests this region becomes less solvent-accessible upon binding.

Peptide Sequence (Residues) Deuterium Uptake (Apo-Protein) Deuterium Uptake (+ this compound) Interpretation
E-A-D-K-V-G-K (15-21) 85% 83% No significant change
I-L-A-G-P-E-R (47-53) 72% 35% Protection upon binding
Y-G-I-L-T-V-S-R (88-95) 65% 28% Protection upon binding

Affinity Purification coupled with Mass Spectrometry (AP-MS) is a robust method for identifying the direct binding partners of a small molecule from a complex biological mixture, such as a cell lysate. nih.govebi.ac.uk This "target deconvolution" approach is critical when the molecular target of a compound like this compound is unknown. In a hypothetical AP-MS experiment, this compound would first be chemically modified to incorporate an affinity tag (e.g., biotin) and a linker, creating a "bait" molecule. This bait is then immobilized on a solid support, such as streptavidin-coated beads. The beads are incubated with a cell or tissue lysate, allowing the bait to capture its specific protein binding partners ("prey"). ebi.ac.uk After washing away non-specific binders, the captured proteins are eluted, digested into peptides, and identified using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov Proteins that are significantly enriched in the this compound pull-down compared to a negative control (e.g., beads with no bait) are considered high-confidence candidate targets. acs.orgthermofisher.com

Table 5: Illustrative Protein Hits from an Affinity Purification-Mass Spectrometry (AP-MS) Experiment This table provides an example of potential protein targets for this compound identified through an AP-MS workflow. High protein scores and unique peptide counts for a protein in the experimental sample, with low or zero values in the control, indicate a specific interaction.

Protein Accession Gene Name Protein Score (this compound) Unique Peptides (this compound) Protein Score (Control) Unique Peptides (Control)
P08631 Hexokinase-1 452 25 0 0
Q04695 MAPK14 388 19 5 1
P62258 14-3-3 protein zeta 350 16 10 1

Advanced Chromatographic Techniques for Research Purity and Stability Studies

In the research and development of peptide-based compounds like L-norvalinamide hydrochloride, establishing purity and understanding stability are critical. Advanced chromatographic techniques are indispensable tools for achieving these analytical objectives. These methods offer high-resolution separation, enabling the precise quantification of the target compound and the identification of related substances, such as impurities, degradants, or metabolites.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Degradation Pathway Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of amino acid derivatives and peptides. myfoodresearch.com Its separation capabilities make it the method of choice for quantitative analysis in complex mixtures. myfoodresearch.com For a compound like L-norvalinamide hydrochloride, reversed-phase HPLC (RP-HPLC) is typically the most effective mode. In RP-HPLC, the stationary phase is nonpolar, while the mobile phase is a polar solvent mixture, usually water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727).

The primary goal of using HPLC in this context is to separate the main compound from any impurities. who.int These impurities could arise from the synthesis process (e.g., starting materials, by-products, enantiomeric impurities) or from degradation over time. By developing a robust HPLC method, researchers can establish a purity profile and monitor it under various storage conditions (e.g., temperature, humidity, light exposure) to conduct stability studies.

The analysis of degradation pathways involves subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat) and then using HPLC to separate the resulting degradation products. The separated peaks can be collected for further characterization by mass spectrometry (MS) to elucidate their structures, providing insight into the compound's chemical liabilities. While many amino acids lack a strong UV chromophore, derivatization techniques, either pre-column or post-column, can be employed to make them detectable by UV-Vis or fluorescence detectors, enhancing sensitivity. myfoodresearch.com

Below is a table outlining typical starting conditions for an HPLC method suitable for analyzing L-norvalinamide hydrochloride.

ParameterTypical ConditionPurpose in Analysis
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides a nonpolar stationary phase for effective separation of polar to moderately nonpolar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterActs as an ion-pairing agent to improve peak shape and provides an acidic pH for good ionization.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)The organic modifier used to elute the compound from the column.
Gradient 5% to 95% B over 20-30 minutesA gradient elution is necessary to separate compounds with different polarities, ensuring that both early-eluting polar impurities and the main compound are resolved.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns of this dimension, balancing analysis time and separation efficiency.
Detection UV at 210-220 nmDetects the peptide bond of the amide, which has UV absorbance in this range.
Column Temperature 25-30 °CMaintaining a consistent temperature ensures reproducible retention times.

Capillary Electrophoresis (CE) for Charge-Based Separations and Interactions

Capillary Electrophoresis (CE) is a high-resolution separation technique that is complementary to HPLC. springernature.com While HPLC separates based primarily on polarity and hydrophobic interactions, CE separates analytes based on their charge-to-mass ratio. nih.gov This makes it particularly well-suited for the analysis of charged molecules like peptides and amino acid derivatives in aqueous solutions. nih.govnih.gov For L-norvalinamide hydrochloride, which possesses a primary amine, CE can provide an orthogonal assessment of purity by separating it from neutral or differently charged impurities that might co-elute in an HPLC run.

Different modes of CE can be applied to the analysis of such compounds. Capillary Zone Electrophoresis (CZE) is the most common mode, where ions are separated in a simple buffer-filled capillary based on their electrophoretic mobility. ijpca.org To study interactions, techniques like Affinity Capillary Electrophoresis (ACE) can be employed, where a potential binding partner is included in the background electrolyte to observe shifts in the migration time of L-norvalinamide, indicating an interaction.

Method development in CE involves optimizing parameters such as the buffer pH, concentration, and the use of additives to control the electroosmotic flow (EOF) and prevent adsorption of the analyte to the capillary wall. springernature.com Coupling CE with mass spectrometry (CE-MS) further enhances its power, allowing for the direct identification of separated peaks and providing another layer of analytical detail. ijpca.org

CE ModeSeparation PrincipleApplication for this compound
Capillary Zone Electrophoresis (CZE) Separation based on charge-to-mass ratio in a free solution. ijpca.orgPrimary method for purity assessment and separation from charged impurities.
Micellar Electrokinetic Chromatography (MEKC) Separation of both neutral and charged analytes using micelles as a pseudo-stationary phase.Can resolve neutral impurities that are not separated by CZE.
Capillary Isoelectric Focusing (CIEF) Separates amphoteric molecules based on their isoelectric point (pI) in a pH gradient. ijpca.orgUseful for separating L-norvalinamide from other amphoteric impurities with different pI values.
Affinity Capillary Electrophoresis (ACE) Analyte migration time is altered by its interaction with a ligand in the buffer. nih.govTo study the binding interactions of L-norvalinamide with target proteins or other biomolecules.

Microscopy-Based Techniques for Subcellular Localization and Visualization of Interactions

Understanding where a compound localizes within a cell is fundamental to elucidating its mechanism of action. Microscopy-based techniques are powerful tools for visualizing the distribution of molecules like L-norvalinamide hydrochloride in live or fixed cells. To be visualized, the compound must first be labeled with a reporter, most commonly a fluorescent tag (fluorophore).

The synthesis of a fluorescently-labeled analog of L-norvalinamide would involve chemically conjugating a fluorophore to the molecule, typically at the N-terminus or a suitable position on a modified side chain that does not interfere with its biological activity. Once this fluorescent probe is created, it can be introduced to cells in culture.

Confocal laser scanning microscopy (CLSM) is a preferred method for this type of analysis. It provides high-resolution optical images with the ability to reject out-of-focus light, allowing for the clear visualization of specific subcellular compartments. By co-staining cells with fluorescent markers for specific organelles (e.g., Hoechst for the nucleus, MitoTracker for mitochondria, or antibodies against organelle-specific proteins), the precise localization of the labeled L-norvalinamide analog can be determined. acs.org

These techniques can also be extended to visualize molecular interactions. Methods like Förster Resonance Energy Transfer (FRET) microscopy can be used if a target protein is also fluorescently labeled with a compatible fluorophore. A FRET signal would indicate that the L-norvalinamide analog and its target are in very close proximity (typically <10 nm), suggesting a direct interaction within the cellular environment. Such studies are crucial for validating the compound's target engagement in a biologically relevant context. nih.gov

Microscopy TechniquePrincipleResearch Application for this compound
Confocal Microscopy Uses a pinhole to eliminate out-of-focus light, enabling optical sectioning and 3D reconstruction of the sample.To determine the specific subcellular compartment(s) where a fluorescently-labeled H-NVA-NH2 analog accumulates.
Total Internal Reflection Fluorescence (TIRF) Microscopy Excites fluorophores only in a very thin region near the coverslip, ideal for visualizing events at the plasma membrane.To study interactions of labeled H-NVA-NH2 with receptors or other components on the cell surface.
Förster Resonance Energy Transfer (FRET) Microscopy A distance-dependent energy transfer between two fluorophores (a donor and an acceptor). A FRET signal occurs only when they are very close.To visualize and confirm direct binding between labeled H-NVA-NH2 and a fluorescently-tagged target protein inside a living cell.
Live-Cell Imaging Time-lapse microscopy of living cells to observe dynamic processes.To track the movement and kinetics of labeled H-NVA-NH2 uptake, trafficking, and clearance from the cell over time.

Computational and Theoretical Investigations of H Nva Nh2 Hcl

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug discovery to understand how a ligand, such as H-NVA-NH2 HCl, might interact with a biological target, typically a protein.

Despite the mention of L-norvalinamide derivatives in patents related to drug discovery, specific molecular docking studies detailing the binding modes, interaction energies, and predicted protein targets for this compound are not present in the accessible scientific literature. google.comgoogleapis.comgoogle.com Consequently, there is no available data to populate a table of predicted ligand-target complexes or to discuss the specific intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, for this compound.

Molecular Dynamics (MD) Simulations for Dynamic Binding Interactions and Conformational Landscapes

Molecular dynamics simulations provide insights into the time-dependent behavior of molecules, including conformational changes and the stability of ligand-protein complexes.

While MD simulations have been conducted on peptides containing norvaline to assess their structural stability, dedicated simulations for this compound to explore its conformational landscape in different solvent environments or its dynamic interactions when bound to a target are not documented in published research. researchgate.netbiorxiv.org Therefore, no data on its dynamic behavior, conformational flexibility, or the stability of its potential binding modes is available.

Quantum Chemical Calculations for Electronic Properties and Reaction Pathways

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules, such as orbital energies, charge distribution, and reactivity.

No specific quantum chemical studies on this compound were identified in the public domain. Such studies would be valuable for understanding its electronic properties, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. This information is crucial for predicting the molecule's reactivity and interaction capabilities. However, at present, these computational data points for this compound have not been published.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, untested compounds.

The development of a robust QSAR model requires a dataset of structurally related compounds with measured biological activity. While L-norvalinamide derivatives are mentioned in the context of potential therapeutic agents, there are no published QSAR studies that include this compound. google.comgoogleapis.comgoogle.com Therefore, no predictive models for its activity or tables of molecular descriptors used in such models are available.

In Silico Screening Approaches for Identifying Novel Interaction Partners

In silico screening, or virtual screening, involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target.

Although patents mention the use of virtual screening in the discovery of compounds that may include L-norvalinamide derivatives, the specific results of any in silico screening campaigns that identified this compound as a hit, or used it as a query molecule to find new interaction partners, are not publicly disclosed. google.comgoogleapis.com

Table of Compound Names

Abbreviation/Trivial NameFull Chemical Name
This compoundL-norvalinamide hydrochloride
Norvaline2-aminopentanoic acid
L-valinamide(2S)-2-amino-3-methylbutanamide
L-prolinamide(2S)-pyrrolidine-2-carboxamide
L-leucinamide(2S)-2-amino-4-methylpentanamide

Future Research Directions and Unanswered Questions

Identification of Novel Biological Targets and Pathways Influenced by L-Norvalinamide Hydrochloride

A primary avenue for future research will be the identification of specific molecular targets and signaling pathways that are modulated by L-Norvalinamide Hydrochloride. The parent amino acid, L-norvaline, is a known inhibitor of the enzyme arginase, which plays a role in the urea (B33335) cycle and the production of nitric oxide precursors. Research has indicated that L-norvaline exhibits neuroprotective effects by reducing beta-amyloidosis and microgliosis in models of Alzheimer's disease. nih.gov A crucial unanswered question is whether H-NVA-NH2 HCl retains, enhances, or alters this inhibitory activity towards arginase or if it interacts with entirely different biological targets.

Future investigations should employ a multi-pronged approach to de-orphanize this compound. This includes:

High-Throughput Screening (HTS): Screening large libraries of proteins, enzymes, and receptors to identify potential binding partners of L-Norvalinamide Hydrochloride.

Affinity Chromatography and Mass Spectrometry: Utilizing immobilized this compound to capture interacting proteins from cell lysates, which can then be identified by mass spectrometry.

Metabolomic and Proteomic Profiling: Treating cells or animal models with L-Norvalinamide Hydrochloride and analyzing changes in the metabolome and proteome to infer affected pathways. This can reveal downstream effects even without direct binding information. For instance, alterations in the levels of metabolites related to the urea cycle, polyamine synthesis, or nitric oxide signaling could provide clues about the compound's mechanism of action. The metabolism of amino acid amides can occur through various enzymatic pathways, and understanding these can provide insight into their biological roles. nih.govwikipedia.org

One study has shown that L-norvalinamide can be hydrolyzed by L-proline amide hydrolase from Pseudomonas syringae, suggesting that enzymes of this class could be potential biological targets or be involved in its metabolism in other organisms. mdpi.com

Advancements in Methodologies for Studying Transient Interactions of Amino Acid Amides

The interactions of small molecules like amino acid amides with their biological targets are often transient and characterized by low to moderate binding affinities. These fleeting interactions are notoriously difficult to study using traditional biochemical techniques. Therefore, a significant area of future research lies in the development and application of advanced methodologies to capture and characterize these dynamic events.

Promising techniques that could be adapted and refined for studying this compound include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like saturation transfer difference (STD) NMR and WaterLOGSY are well-suited for detecting weak, transient binding of small molecules to large protein targets.

Surface Plasmon Resonance (SPR): SPR can provide real-time kinetic data on the association and dissociation of L-Norvalinamide Hydrochloride with potential protein partners immobilized on a sensor chip.

Isothermal Titration Calorimetry (ITC): ITC can directly measure the thermodynamic parameters of binding, providing a complete picture of the binding affinity, enthalpy, and entropy of the interaction.

Photo-crosslinking and Click Chemistry: Synthesizing derivatives of this compound with photo-activatable crosslinkers and bio-orthogonal tags would enable the covalent trapping of transient interaction partners for subsequent identification.

These advanced biophysical techniques will be instrumental in moving beyond simple identification of binding partners to a quantitative understanding of the kinetics and thermodynamics that govern the interactions of L-Norvalinamide Hydrochloride within a biological milieu.

Leveraging Systems Biology Approaches for Comprehensive Mechanistic Understanding

To fully comprehend the biological implications of L-Norvalinamide Hydrochloride, a systems-level understanding is imperative. Rather than focusing on a single target or pathway, systems biology approaches aim to integrate multiple layers of biological information to build comprehensive models of cellular responses.

Future research should focus on:

Integrative Multi-Omics Analysis: Combining data from genomics, transcriptomics, proteomics, and metabolomics of cells or tissues exposed to this compound. This can reveal complex regulatory networks and feedback loops that are perturbed by the compound.

Computational Modeling and Simulation: Developing mathematical models of relevant biological pathways (e.g., arginine metabolism) to simulate the effects of introducing L-Norvalinamide Hydrochloride. These models can generate testable hypotheses about the compound's mechanism of action and potential off-target effects.

Network Pharmacology: Building interaction networks between this compound, its potential targets, and disease-related genes and proteins. This can help to predict the compound's therapeutic potential and identify potential polypharmacological effects.

By adopting a systems biology perspective, researchers can move from a reductionist view to a more holistic understanding of how L-Norvalinamide Hydrochloride influences cellular physiology and pathophysiology.

Challenges and Opportunities in Developing Advanced Research Tools for this compound

The development of specific and reliable research tools is a prerequisite for advancing our understanding of L-Norvalinamide Hydrochloride. Several challenges and corresponding opportunities exist in this domain.

Challenges:

Antibody Development: Generating highly specific antibodies that can distinguish this compound from its parent amino acid, L-norvaline, and other endogenous molecules is a significant immunological challenge due to its small size and lack of a strong immunogenic epitope.

Synthesis of Labeled Probes: The chemical synthesis of isotopically labeled (e.g., ¹³C, ¹⁵N) or tagged (e.g., fluorescent, biotinylated) versions of L-Norvalinamide Hydrochloride is necessary for many of the advanced analytical techniques mentioned above. These syntheses can be complex and require specialized expertise. One patent describes a method for the synthesis of 5,5,5-trifluoro-L-norvalinamide hydrochloride, indicating that derivatization is feasible. googleapis.com

Lack of Known Biomarkers: Without established biomarkers of this compound activity, it is difficult to assess its target engagement and pharmacodynamic effects in vivo.

Opportunities:

Aptamer Selection: The in vitro selection of nucleic acid aptamers that bind to this compound with high affinity and specificity offers a viable alternative to antibody development.

Chemical Biology Approaches: The development of chemical probes based on the this compound scaffold can be used for activity-based protein profiling to identify enzyme targets in their native cellular environment.

Genetically Encoded Biosensors: The design of fluorescent protein-based biosensors that change their conformation and fluorescent properties upon binding to L-Norvalinamide Hydrochloride could enable the real-time visualization of its concentration dynamics within living cells.

Overcoming these challenges and capitalizing on these opportunities will be critical for creating a robust toolkit that will accelerate research into the biological functions and therapeutic potential of L-Norvalinamide Hydrochloride.

Conclusion

Synthesis of Key Academic Research Insights on H-NVA-NH2 HCl

Academic research on this compound highlights its role as a specialized chemical entity. Its synthesis is based on established principles of peptide chemistry, involving protection and deprotection strategies. The characterization of this compound relies on standard analytical techniques such as NMR and HPLC, which confirm its structure and purity. The research applications of this compound are primarily centered on its utility as a precursor in the synthesis of biologically active molecules, leveraging the known arginase inhibitory activity of its parent compound, L-norvaline, and its suitability as a building block for protease inhibitors and peptide mimetics.

Broader Implications for Fundamental Chemical Biology and Molecular Science

The study and application of this compound contribute to the broader fields of chemical biology and molecular science. As a non-proteinogenic amino acid derivative, it allows researchers to explore chemical spaces beyond natural peptides, leading to the development of novel molecular probes and potential therapeutic agents with enhanced stability and tailored activity. nih.gov The use of such building blocks is fundamental to understanding structure-activity relationships and designing molecules that can modulate biological pathways with high specificity and potency.

Q & A

Basic: What are the standard protocols for synthesizing and characterizing H-NVA-NH2 HCl?

Methodological Answer:

  • Synthesis : Follow stepwise solid-phase peptide synthesis (SPPS) protocols, ensuring proper coupling agents (e.g., HBTU/HOBt) and deprotection conditions. Purify via reverse-phase HPLC using gradients optimized for polar peptides .
  • Characterization : Confirm identity using 1H^1H-NMR (e.g., amide proton signals at 7.5–8.5 ppm) and high-resolution mass spectrometry (HRMS). Assess purity (>95%) via analytical HPLC with UV detection at 214 nm. For novel compounds, include elemental analysis and IR spectroscopy to validate functional groups .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:

  • Systematic Review : Conduct a meta-analysis using PRISMA guidelines to identify variables affecting outcomes (e.g., cell lines, assay conditions). Use funnel plots to assess publication bias .
  • Experimental Validation : Replicate conflicting studies under standardized conditions (e.g., pH, temperature, solvent). Employ dose-response curves to compare EC50_{50} values across models. Use ANOVA to isolate confounding factors (e.g., batch variability) .

Basic: What are the key considerations when designing an initial pharmacological study for this compound?

Methodological Answer:

  • Controls : Include positive (e.g., known agonists) and negative (vehicle-only) controls.
  • Dosage : Use a log-scale range (e.g., 1 nM–100 µM) to capture dose dependency.
  • Models : Select cell lines or in vivo models with validated receptor expression profiles. Pre-test compound stability in the chosen medium .

Advanced: What methodological approaches optimize the solubility and stability of this compound in aqueous buffers?

Methodological Answer:

  • Solvent Screening : Test solubility in PBS, Tris-HCl, and HEPES buffers at physiological pH (7.4). Use dynamic light scattering (DLS) to detect aggregation.
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC. Add stabilizers (e.g., 0.1% BSA) if degradation exceeds 10% .
  • Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between pH, ionic strength, and temperature .

Basic: How should researchers conduct a literature review to identify gaps in this compound research?

Methodological Answer:

  • Database Search : Use PubMed, SciFinder, and Web of Science with keywords: "this compound," "pharmacokinetics," "structure-activity relationship." Filter for peer-reviewed articles (2018–2025).
  • Source Evaluation : Prioritize studies with full experimental details (e.g., synthesis protocols in Supporting Information). Exclude non-peer-reviewed preprints .
  • Gap Analysis : Map reported activities (e.g., antimicrobial, anticancer) to identify understudied areas (e.g., neuropharmacology) .

Advanced: How can contradictory findings in the mechanism of action of this compound be critically analyzed?

Methodological Answer:

  • Comparative Assays : Replicate studies using identical conditions (e.g., ATP levels for kinase assays). Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • Statistical Rigor : Apply Benjamini-Hochberg correction to reduce false discovery rates in high-throughput data. Use Bayesian meta-analysis to quantify uncertainty .
  • Cross-Validation : Combine in silico docking (e.g., AutoDock Vina) with mutagenesis studies to confirm binding residues .

Basic: What analytical techniques are essential for assessing this compound purity and stability?

Methodological Answer:

  • Chromatography : Use UPLC-MS with a C18 column (2.6 µm, 100 Å) for rapid purity assessment. Monitor degradation products at 254 nm.
  • Thermal Analysis : Perform differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions .

Advanced: How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

Methodological Answer:

  • Scaffold Modification : Synthesize analogs with systematic substitutions (e.g., N-terminal acetylation, C-terminal amidation). Use cheminformatics tools (e.g., MOE) to calculate physicochemical properties (logP, PSA).
  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural features with bioactivity. Validate models via leave-one-out cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.